2-Fluoro-4-(pyrrolidin-1-yl)pyridine
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Overview
Description
2-Fluoro-4-(pyrrolidin-1-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a fluorine atom at the 2-position and a pyrrolidine ring at the 4-position
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Pyrrolidine derivatives have been reported to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Pyrrolidine derivatives have been associated with a wide range of biological activities and are known to interact with various biochemical pathways .
Pharmacokinetics
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Result of Action
Compounds with a pyrrolidine ring have been associated with a variety of biological activities .
Action Environment
The stability and efficacy of pyrrolidine derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(pyrrolidin-1-yl)pyridine typically involves the nucleophilic substitution of a suitable pyridine derivative. One common method is the reaction of 2-fluoropyridine with pyrrolidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Scientific Research Applications
2-Fluoro-4-(pyrrolidin-1-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be incorporated into polymers to modify their properties.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(morpholin-4-yl)pyridine: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
2-Fluoro-4-(piperidin-1-yl)pyridine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
2-Fluoro-4-(pyrrolidin-1-yl)pyridine is unique due to the combination of the fluorine atom and the pyrrolidine ring, which can impart distinct physicochemical properties and biological activities compared to its analogs. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the pyrrolidine ring can influence the compound’s pharmacokinetic profile.
Properties
IUPAC Name |
2-fluoro-4-pyrrolidin-1-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c10-9-7-8(3-4-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYURNKQOQWIEJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718438 |
Source
|
Record name | 2-Fluoro-4-(pyrrolidin-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-60-5 |
Source
|
Record name | 2-Fluoro-4-(pyrrolidin-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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